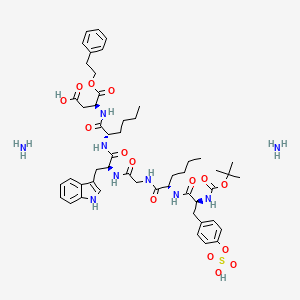

Boc-Tyr(SO3H)-Nle-Gly-Trp-Nle-Asp-OEtPh.2NH3

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

JMV180 wird durch Festphasenpeptidsynthese hergestellt. Der Prozess beinhaltet die sequentielle Addition von geschützten Aminosäuren zu einer wachsenden Peptidkette, die an einem festen Harz verankert ist. Die wichtigsten Schritte beinhalten:

Kupplung: Die Aminosäuren werden unter Verwendung von Reagenzien wie Dicyclohexylcarbodiimid (DCC) oder N,N'-Diisopropylcarbodiimid (DIC) in Gegenwart von Hydroxybenzotriazol (HOBt) oder 1-Hydroxy-7-azabenzotriazol (HOAt) gekoppelt.

Entschützung: Die Schutzgruppen an den Aminosäuren werden unter Verwendung von Trifluoressigsäure (TFA) entfernt.

Abspaltung: Das endgültige Peptid wird unter Verwendung einer Mischung aus TFA, Wasser und Scavengern wie Triisopropylsilan (TIS) vom Harz abgespalten.

Industrielle Produktionsmethoden

Die industrielle Produktion von JMV180 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Automatisierte Peptidsynthesizer werden oft verwendet, um die Effizienz und Ausbeute zu steigern. Die Reinigung des Endprodukts erfolgt typischerweise durch Hochleistungsflüssigchromatographie (HPLC).

Chemische Reaktionsanalyse

Arten von Reaktionen

JMV180 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Methioninreste in JMV180 können zu Methioninsulfoxid oxidiert werden.

Reduktion: Disulfidbrücken, falls vorhanden, können unter Verwendung von Reduktionsmitteln wie Dithiothreitol (DTT) zu freien Thiolen reduziert werden.

Substitution: Das Peptid kann an bestimmten Aminosäureresten Substitutionsreaktionen eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H2O2) oder Perameisensäure.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Nucleophile Reagenzien wie Natriumazid (NaN3) oder Thiol-haltige Verbindungen.

Hauptprodukte, die gebildet werden

Oxidation: Methioninsulfoxid-Derivate.

Reduktion: Freie Thiol-haltige Peptide.

Substitution: Modifizierte Peptide mit substituierten Aminosäureresten.

Eigenschaften

Molekularformel |

C51H73N9O15S |

|---|---|

Molekulargewicht |

1084.2 g/mol |

IUPAC-Name |

azane;(3S)-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[[2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-sulfooxyphenyl)propanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]hexanoyl]amino]-4-oxo-4-(2-phenylethoxy)butanoic acid |

InChI |

InChI=1S/C51H67N7O15S.2H3N/c1-6-8-18-38(55-47(64)40(58-50(67)72-51(3,4)5)27-33-21-23-35(24-22-33)73-74(68,69)70)45(62)53-31-43(59)54-41(28-34-30-52-37-20-14-13-17-36(34)37)48(65)56-39(19-9-7-2)46(63)57-42(29-44(60)61)49(66)71-26-25-32-15-11-10-12-16-32;;/h10-17,20-24,30,38-42,52H,6-9,18-19,25-29,31H2,1-5H3,(H,53,62)(H,54,59)(H,55,64)(H,56,65)(H,57,63)(H,58,67)(H,60,61)(H,68,69,70);2*1H3/t38-,39-,40-,41-,42-;;/m0../s1 |

InChI-Schlüssel |

NKUXFWRTWZIEIT-IKSUPOOSSA-N |

Isomerische SMILES |

CCCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCC)C(=O)N[C@@H](CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C.N.N |

Kanonische SMILES |

CCCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCC)C(=O)NC(CC(=O)O)C(=O)OCCC3=CC=CC=C3)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)OC(C)(C)C.N.N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

JMV180 is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The key steps include:

Coupling: The amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

Cleavage: The final peptide is cleaved from the resin using a mixture of TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of JMV180 follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the final product is typically achieved through high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

JMV180 undergoes various chemical reactions, including:

Oxidation: The methionine residues in JMV180 can be oxidized to methionine sulfoxide.

Reduction: Disulfide bonds, if present, can be reduced to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: The peptide can undergo substitution reactions at specific amino acid residues.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Nucleophilic reagents like sodium azide (NaN3) or thiol-containing compounds.

Major Products Formed

Oxidation: Methionine sulfoxide derivatives.

Reduction: Free thiol-containing peptides.

Substitution: Modified peptides with substituted amino acid residues.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

JMV180 übt seine Wirkung aus, indem es an Cholecystokinin-Rezeptoren bindet. Es wirkt als Agonist an hoch-affinen Rezeptoren und als Antagonist an sehr niedrig-affinen Rezeptoren. Die Bindung von JMV180 an diese Rezeptoren löst intrazelluläre Signalwege aus, die zur Freisetzung von Calciumionen aus intrazellulären Speichern führen. Diese Calciumfreisetzung wird durch Phospholipase C und inositoltrisphosphat (IP3)-unabhängige Mechanismen vermittelt.

Wirkmechanismus

JMV180 exerts its effects by binding to cholecystokinin receptors. It acts as an agonist at high-affinity receptors and an antagonist at very low-affinity receptors . The binding of JMV180 to these receptors triggers intracellular signaling pathways, leading to the release of calcium ions from intracellular stores . This calcium release is mediated by phospholipase C and inositol trisphosphate (IP3)-independent mechanisms .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Caerulein: Ein weiteres Cholecystokinin-Analogon, das die Calciumfreisetzung in Pankreas-Azinus-Zellen stimuliert.

Cholecystokinin-Oktapeptid (CCK-8): Ein kürzeres Analogon von Cholecystokinin mit ähnlichen Rezeptorbindungseigenschaften.

Gastrin: Ein Peptidhormon mit strukturellen Ähnlichkeiten zu Cholecystokinin.

Einzigartigkeit von JMV180

JMV180 ist einzigartig aufgrund seiner Fähigkeit, zwischen hoch- und niedrig-affinen Cholecystokinin-Rezeptoren zu unterscheiden . Diese Eigenschaft macht es zu einem wertvollen Werkzeug für die Untersuchung der Rezeptorpharmakologie und Signalwege.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.